molecular formula C11H9Br2ClN2 B13677681 6,7-Dibromo-2-naphthimidamide hydrochloride

6,7-Dibromo-2-naphthimidamide hydrochloride

Cat. No.: B13677681
M. Wt: 364.46 g/mol
InChI Key: RGRMCNXIQRQARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-2-naphthimidamide hydrochloride is a chemical compound with the molecular formula C11H9Br2ClN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2-naphthimidamide hydrochloride typically involves the bromination of 2-naphthimidamide. The reaction conditions often include the use of bromine or bromine-containing reagents in a suitable solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2-naphthimidamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthimidamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6,7-Dibromo-2-naphthimidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2-naphthimidamide hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but it generally involves binding to specific sites on biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dibromo-2-naphthylamine
  • 6,7-Dibromo-2-naphthoic acid
  • 6,7-Dibromo-2-naphthaldehyde

Uniqueness

6,7-Dibromo-2-naphthimidamide hydrochloride is unique due to its specific structural features, such as the presence of bromine atoms at the 6 and 7 positions of the naphthimidamide ring

Properties

Molecular Formula

C11H9Br2ClN2

Molecular Weight

364.46 g/mol

IUPAC Name

6,7-dibromonaphthalene-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H8Br2N2.ClH/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13;/h1-5H,(H3,14,15);1H

InChI Key

RGRMCNXIQRQARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.